molecular formula C10H9NO2S B1269172 3-(1,3-Benzothiazol-2-yl)propanoic acid CAS No. 29198-86-5

3-(1,3-Benzothiazol-2-yl)propanoic acid

Cat. No. B1269172
CAS RN: 29198-86-5
M. Wt: 207.25 g/mol
InChI Key: WHNQTHDJEZTVHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of derivatives of 3-(1,3-Benzothiazol-2-yl)propanoic acid has been explored in several studies. For instance, Aydın et al. (2004) described the synthesis of a compound with a main benzothiazole group and substituents including a propanoic acid group. This synthesis involved a disorder in the terminal propanoic acid group (Aydın et al., 2004).
  • Al-Hasani et al. (2011) detailed the synthesis of a new derivative through the cyclization of 3-(benzo(d)thiazol-2- ylimino) indolin-2-one and α-mercapto acetic acid (Al-Hasani, Al-byatti, & Al Azawi, 2011).

Molecular Structure Analysis

  • The molecular structure of derivatives of 3-(1,3-Benzothiazol-2-yl)propanoic acid has been characterized in various studies. For example, Ghandi et al. (2011) prepared a compound that underwent a one-pot reaction with amines and alkyl isocyanides, forming novel benzimidazole-fused 1,4-diazepine-5-ones (Ghandi, Zarezadeh, & Taheri, 2011).

Chemical Reactions and Properties

  • Farag et al. (1996) explored the reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile, a compound related to 3-(1,3-Benzothiazol-2-yl)propanoic acid, demonstrating its potential in synthesizing a range of derivatives through reactions with heterocyclic diazonium salts (Farag, Dawood, & Kandeel, 1996).

Physical Properties Analysis

  • The physical properties of derivatives of 3-(1,3-Benzothiazol-2-yl)propanoic acid, including crystal structure and molecular conformation, have been analyzed. Aydin et al. (2002) conducted a crystallographic study on a related compound, providing insights into its physical characteristics (Aydin, Arici, Akkurt, Akkoç, & Sahin, 2002).

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Benzothiazole derivatives have shown a wide range of pharmacological properties .
    • They have been found to have anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, anti-malarial, hypoglycemic, anti-inflammatory, and antiepileptic properties .
    • The methods of application and experimental procedures vary widely depending on the specific derivative and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested in vitro or in vivo for their biological activity .
    • The outcomes of these studies also vary widely, but in general, many benzothiazole derivatives have shown promising results in preclinical studies .
  • Organic Synthesis

    • Benzothiazole is a prominent heterocycle in organic synthesis .
    • Changes in the functional group at the 2nd position of the benzothiazole ring can drastically change the biological activity of the compounds .
    • Various synthetic pathways have been developed for the synthesis of benzothiazole derivatives, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
    • The results of these synthetic strategies have led to a wide range of benzothiazole derivatives with diverse biological activities .
  • Material Science

    • Benzothiazole derivatives have been used as electrophosphorescent emitters in OLEDs .
    • The methods of application typically involve incorporating the benzothiazole derivative into the light-emitting layer of the OLED device .
    • The results have shown that benzothiazole derivatives can effectively emit light when an electric current is applied .
  • Fluorescent Probes

    • Benzothiazole derivatives have been used as fluorescent probes for analyte detection .
    • The methods of application typically involve the use of the benzothiazole derivative as a fluorescent tag that can bind to the analyte of interest .
    • The results have shown that benzothiazole derivatives can effectively detect the presence of specific analytes due to their fluorescent properties .
  • Dyeing Substrates

    • Some 2-aryl benzothiazole derivatives act as fluorescent pigment dyeing substrates .
    • These compounds are used in the dyeing process due to their ability to absorb and emit light .
    • The results have shown that these compounds can effectively dye materials with a variety of colors .
  • Bacterial Detection

    • Certain benzothiazole derivatives are used in bacterial detection .
    • These compounds can bind to specific bacterial strains, allowing for their detection .
    • The results have shown that these compounds can effectively detect the presence of specific bacterial strains .
  • Antibacterial Activity

    • Certain benzothiazole derivatives have shown prominent inhibitory activity against strains of S. aureus, B. cereus, E. coli, and P. aeruginosa .
    • The methods of application typically involve in vitro testing of the compounds against bacterial cultures .
    • The results have shown that these compounds can effectively inhibit the growth of certain bacterial strains .
  • Fluorescent Probes for Analyte Detection

    • Some benzothiazole derivatives have been used as fluorescent probes for analyte detection .
    • The methods of application typically involve the use of the benzothiazole derivative as a fluorescent tag that can bind to the analyte of interest .
    • The results have shown that these compounds can effectively detect the presence of specific analytes due to their fluorescent properties .
  • Electrophosphorescent Emitters in OLEDs

    • Benzothiazole derivatives are also used as electrophosphorescent emitters in OLEDs .
    • The methods of application typically involve incorporating the benzothiazole derivative into the light-emitting layer of the OLED device .
    • The results have shown that benzothiazole derivatives can effectively emit light when an electric current is applied .

Safety And Hazards

The safety information available indicates that the compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements are also provided .

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNQTHDJEZTVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354380
Record name 3-(1,3-benzothiazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzothiazol-2-yl)propanoic acid

CAS RN

29198-86-5
Record name 3-(1,3-benzothiazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-benzothiazol-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Ferreira de Freitas, RJ Harding… - Journal of Medicinal …, 2018 - ACS Publications
HDAC6 plays a central role in the recruitment of protein aggregates for lysosomal degradation and is a promising target for combination therapy with proteasome inhibitors in multiple …
Number of citations: 48 pubs.acs.org
NZ NO, PA OM, PL PH, RO QA, RU RS - researchgate.net
INDIA 560078 (IN). KADAMBARI, VS Naga Rajesh; No. 49, Shilpa Vidya, First Main Road, JP Nagar 3rd Phase, Bangalore, INDIA 560078 (IN). JAGANNATH, S; No. 49, Shilpa Vidya, …
Number of citations: 2 www.researchgate.net
Y Wang, S Wu, Y Duan, Y Huang - Briefings in Bioinformatics, 2022 - academic.oup.com
There is great interest to develop artificial intelligence-based protein–ligand binding affinity models due to their immense applications in drug discovery. In this paper, PointNet and …
Number of citations: 26 academic.oup.com
T Jha, B Ghosh - 1920 - wnt-inhibitors.com
HDAC6, a class II b HDAC isoenzyme, stands unique in its structural and physiological functions. Besides histone modification, largely due to its cytoplasmic localization, HDAC6 also …
Number of citations: 0 wnt-inhibitors.com
T Jha, B Ghosh - 1920 - al3818inhibitor.com
HDAC6, a class II b HDAC isoenzyme, stands unique in its structural and physiological functions. Besides histone modification, largely due to its cytoplasmic localization, HDAC6 also …
Number of citations: 0 al3818inhibitor.com

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